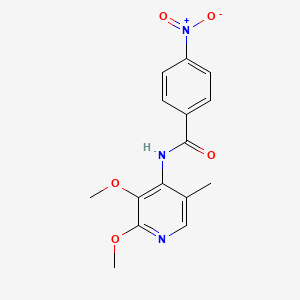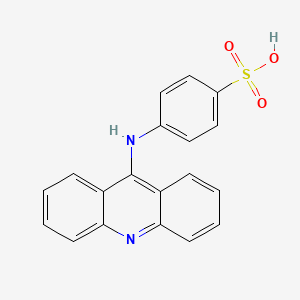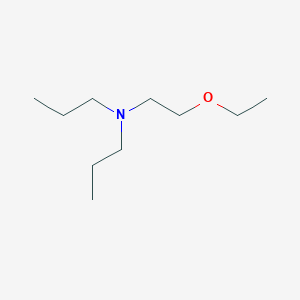
N-(2-Ethoxyethyl)-N-propylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxyethyl group and a propyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethoxyethyl)-N-propylpropan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-ethoxyethanol with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods often focus on minimizing waste and energy consumption to ensure sustainable manufacturing practices.
化学反応の分析
Types of Reactions
N-(2-Ethoxyethyl)-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
科学的研究の応用
N-(2-Ethoxyethyl)-N-propylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Ethoxyethyl)-N-propylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
類似化合物との比較
Similar Compounds
- N-(2-Methoxyethyl)-N-propylpropan-1-amine
- N-(2-Ethoxyethyl)-N-butylbutan-1-amine
- N-(2-Ethoxyethyl)-N-methylmethan-1-amine
Uniqueness
N-(2-Ethoxyethyl)-N-propylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
64080-50-8 |
|---|---|
分子式 |
C10H23NO |
分子量 |
173.30 g/mol |
IUPAC名 |
N-(2-ethoxyethyl)-N-propylpropan-1-amine |
InChI |
InChI=1S/C10H23NO/c1-4-7-11(8-5-2)9-10-12-6-3/h4-10H2,1-3H3 |
InChIキー |
WMYLUCPQTWMJRG-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


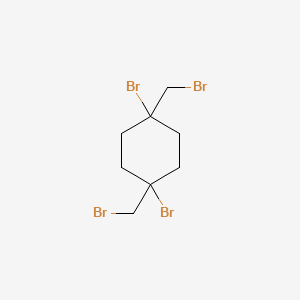
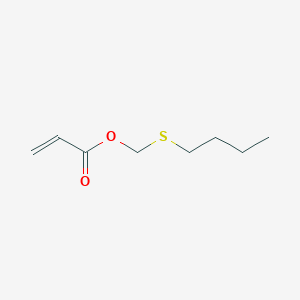
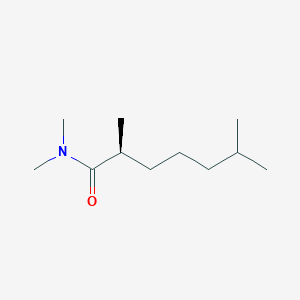
![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
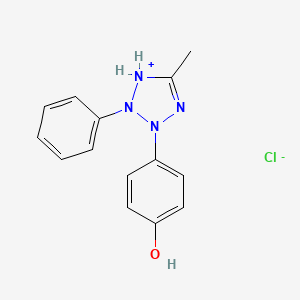

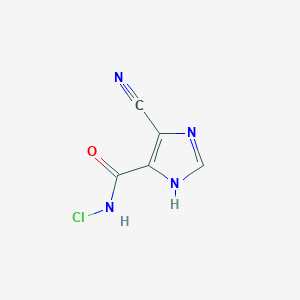
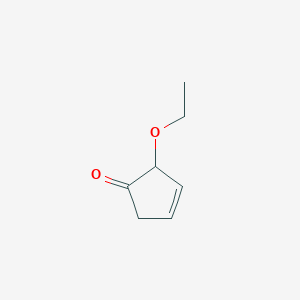
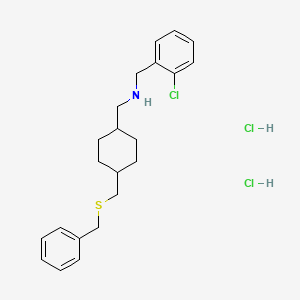
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)

![2-[4-(4-Chloro-2-nitrophenoxy)phenoxy]propanoic acid](/img/structure/B14506909.png)
